tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Catalog No.
S3072160
CAS No.
1481631-51-9
M.F
C16H19NO4
M. Wt
289.331
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1...

CAS Number

1481631-51-9

Product Name

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 4-formyl-5-methoxy-7-methylindole-1-carboxylate

Molecular Formula

C16H19NO4

Molecular Weight

289.331

InChI

InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3

InChI Key

GCQVVLKDJOMDOY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC

Solubility

not available

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol. This compound is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of biologically active molecules. It features an indole structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals. The compound's systematic name highlights its specific functional groups, including a tert-butyl ester and a formyl group, which contribute to its chemical reactivity and biological properties .

The reactivity of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate can be attributed to its functional groups:

  • Formyl Group: This aldehyde group can undergo oxidation to form carboxylic acids or can participate in condensation reactions.
  • Indole Structure: The indole moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Ester Group: The tert-butyl ester can be hydrolyzed under acidic or basic conditions, releasing tert-butanol and forming the corresponding carboxylic acid.

These reactions make the compound versatile for further synthetic applications in medicinal chemistry .

Research indicates that compounds containing the indole structure often exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives of indole have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Indole-based compounds have been investigated for their ability to combat bacterial and fungal infections.
  • CYP Inhibition: tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate has been identified as an inhibitor of various cytochrome P450 enzymes, which are crucial for drug metabolism .

Synthesis of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves several steps:

  • Formation of Indole Derivative: Starting from commercially available indole derivatives, a methoxy group can be introduced via methylation.
  • Carboxylation: The introduction of the carboxylic acid functionality is achieved through appropriate carboxylation methods.
  • Formylation: The aldehyde group is introduced using formylation techniques such as the Vilsmeier-Haack reaction or other suitable methods.
  • Esterification: Finally, tert-butyl alcohol is reacted with the resulting acid to form the tert-butyl ester.

These methods provide a pathway for synthesizing this compound with high purity and yield .

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate serves several important roles in pharmaceutical research:

  • Intermediate in Drug Synthesis: It is used as a building block for synthesizing more complex pharmacologically active compounds.
  • Research Tool: Its unique structure makes it valuable for studying biological pathways and mechanisms related to indole derivatives.

Additionally, it may find applications in agrochemicals and materials science due to its chemical properties .

Studies on the interactions of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate with biological targets have indicated potential effects on enzyme activity. Specifically, its role as an inhibitor of cytochrome P450 enzymes suggests implications for drug-drug interactions and metabolic pathways. Further research into its binding affinities and mechanisms of action could provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate324756-80-10.91
tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate1202631-44-40.90
1-Boc-3-formyl-6-methoxyindole847448-73-10.90
tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate1387445-50-20.88
tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate914348980.87

These compounds illustrate variations in functional groups and positions on the indole ring, which may influence their biological activity and synthetic utility. The uniqueness of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate lies in its specific combination of substituents that may enhance its pharmacological profile compared to its analogs .

XLogP3

3.1

Dates

Modify: 2023-08-18

Explore Compound Types